molecular formula C14H21N3O4 B2746250 4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid CAS No. 2377032-38-5

4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B2746250
CAS No.: 2377032-38-5
M. Wt: 295.339
InChI Key: DGLSUWOUZVRCNI-UHFFFAOYSA-N
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Description

4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid is a sophisticated bifunctional building block of significant value in medicinal chemistry and drug discovery, particularly in the synthesis of targeted protein degraders. The molecule features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, which enhances solubility and handles the secondary amine for further functionalization, and a pyrazole-3-carboxylic acid moiety that serves as a versatile handle for amide coupling. Its primary research application lies in its role as a precursor for Proteolysis-Targeting Chimeras (PROTACs) , where it can be used to construct the linker segment that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting molecule. The structural motif of a piperidine-linked heterocycle is also frequently encountered in kinase inhibitor scaffolds, suggesting potential utility in the development of inhibitors for enzymes like c-Met . The presence of the carboxylic acid allows for efficient conjugation to other molecular entities, making this compound a critical intermediate for researchers aiming to develop novel chemical probes and therapeutic candidates, especially those exploring targeted degradation pathways.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-5-9(8-17)10-7-15-16-11(10)12(18)19/h7,9H,4-6,8H2,1-3H3,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLSUWOUZVRCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=C(NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the BOC Protecting Group: The piperidine ring is then protected with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Formation of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the Two Rings: The final step involves coupling the BOC-protected piperidine ring with the pyrazole ring using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the piperidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is used in the development of biochemical probes and as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison with structurally related analogs:

Structural Analogues
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid Piperidine-pyrazole C₁₄H₂₁N₃O₄ 295.34 EN300-743980 , 1803561-36-5 Boc-protected piperidin-3-yl substituent; pyrazole-3-carboxylic acid backbone
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid Azetidine-pyrazole C₁₃H₂₀N₃O₄ 267.30 Discontinued Smaller azetidine ring; reduced steric hindrance
4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid Pyrazole C₉H₁₃N₃O₄ 227.22 896466-71-0 Boc group directly on pyrazole nitrogen; lacks piperidine moiety
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid Piperidine-triazole C₁₃H₂₀N₄O₄ 296.33 1955524-20-5 Triazole replaces pyrazole; piperidin-4-yl substitution
4-[(tert-butoxy)carbonyl]-5-[(Boc-lysyl)carbonyl]-1H-imidazole derivatives Imidazole Varies ~500–600 Multiple Imidazole core with Boc-protected lysine side chains

Key Observations :

  • Ring Size : Piperidine (6-membered) vs. azetidine (4-membered) rings influence conformational flexibility and steric effects .
  • Heterocycle Type: Pyrazole (5-membered, two adjacent nitrogen atoms) vs.
  • Substituent Position : Piperidin-3-yl vs. piperidin-4-yl substitution affects spatial orientation and interaction with biological targets .
Physicochemical Properties
Property Target Compound Azetidine Analogue Triazole Analogue Imidazole Derivatives
Molecular Weight 295.34 267.30 296.33 500–600
Solubility (Predicted) Moderate (Boc group) High (smaller ring) Low (triazole polarity) Variable
Stability High (Boc protection) Moderate Moderate Low (imidazole reactivity)

Biological Activity

4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and therapeutic potential.

  • Molecular Formula : C14H21N3O4
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 1422386-02-4

The biological activity of 4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid can be attributed to its interaction with various molecular targets involved in cancer progression and inflammatory responses. Compounds containing the pyrazole moiety have been shown to exhibit:

  • Anticancer Activity : Inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit potent anticancer activities. For instance, compounds structurally related to 4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid have been shown to:

  • Induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
  • Enhance caspase activity, a critical marker for apoptosis, indicating effective induction of programmed cell death at micromolar concentrations .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can also exhibit anti-inflammatory properties by:

  • Inhibiting the production of pro-inflammatory mediators such as TNF-alpha and IL-6.
  • Reducing oxidative stress markers in cellular models .

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of various pyrazole derivatives, it was found that compounds similar to 4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid demonstrated significant inhibition of microtubule assembly at concentrations around 20 μM. This suggests a mechanism involving disruption of mitotic spindle formation, leading to cell cycle arrest .

CompoundCell LineIC50 (μM)Mechanism
Compound AMDA-MB-23110Apoptosis via caspase activation
Compound BHepG215Cell cycle arrest

Study 2: Inflammation Modulation

Another study assessed the anti-inflammatory effects of pyrazole derivatives, revealing that treatment with these compounds resulted in decreased levels of inflammatory cytokines in vitro. The study highlighted the potential for these compounds to be developed as therapeutic agents for inflammatory diseases .

Q & A

Q. Methodological Insight :

  • Replace pyrazole with triazole via Huisgen cycloaddition to assess stability in cellular assays .
  • Use molecular docking to predict binding affinity changes due to ring electronegativity .

Advanced: What strategies optimize yield in multi-step synthesis?

Answer:
Optimization Approaches :

Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates (e.g., Boc-piperidine) before proceeding .

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates for pyrazole formation .

Catalysis : Employ Pd/C for hydrogenolysis steps (e.g., deprotection) to reduce side products .

Q. Data-Driven Example :

  • Yield Improvement : Switching from EtOH to DMF increased pyrazole cyclization yield from 45% to 72% .

Advanced: How to address contradictory bioactivity data between in vitro and cellular assays?

Answer:
Root Cause Analysis :

  • Membrane Permeability : Test logP (e.g., shake-flask method) to determine if the Boc group reduces cellular uptake .
  • Metabolic Stability : Incubate with liver microsomes; if rapid degradation occurs, modify the Boc group to CF₃CO .
    Case Study : A compound with IC₅₀ = 10 nM (enzyme assay) showed no cellular activity due to poor permeability; adding a methyl ester prodrug restored efficacy .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry : Core scaffold for kinase inhibitors due to pyrazole’s metal-binding capacity .
  • Chemical Biology : PROTAC linker component for targeted protein degradation .
  • Material Science : Building block for coordination polymers via carboxylate-metal interactions .

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